molecular formula C16H14N4O3 B10903188 methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903188
M. Wt: 310.31 g/mol
InChI Key: AEBXXVFFMLZFFM-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a furan ring, a cyanoethyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-diaminopyridine with furfural under Weidenhagen reaction conditions to form 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. This intermediate is then methylated in a KOH-acetone system to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or acyl chlorides. Reaction conditions vary but typically involve solvents like dichloromethane, ethanol, or acetone, and temperatures ranging from room temperature to reflux conditions.

Major Products

Major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted pyrazolopyridine derivatives.

Scientific Research Applications

Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the cyanoethyl group and the pyrazolopyridine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H14N4O3/c1-10-14-11(16(21)22-2)9-12(13-5-3-8-23-13)18-15(14)20(19-10)7-4-6-17/h3,5,8-9H,4,7H2,1-2H3

InChI Key

AEBXXVFFMLZFFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)CCC#N

Origin of Product

United States

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